
ethyl (2E)-4-methylpent-2-enoate
Vue d'ensemble
Description
Ethyl (2E)-4-methylpent-2-enoate, also known as EME, is a synthetic compound that has been used in a variety of scientific and industrial applications. Its unique properties make it a useful material for a wide range of purposes, including its use in the synthesis of pharmaceuticals, the production of polymers, and the manufacture of other organic compounds.
Applications De Recherche Scientifique
Synthesis of Thiophene Derivatives
Thiophene derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities. The compound ethyl (2E)-4-methylpent-2-enoate can be used as a precursor in the synthesis of thiophene derivatives. These derivatives have been explored for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . The versatility of thiophene chemistry allows for the development of new pharmaceuticals and advanced compounds with diverse biological effects.
Organic Synthesis and Medical Intermediates
In organic synthesis, ethyl (2E)-4-methylpent-2-enoate serves as a building block for various chemical reactions. It is particularly useful in the creation of medical intermediates, which are crucial for developing pharmaceutical drugs . The compound’s reactivity enables the formation of complex molecules that can be tailored for specific therapeutic purposes.
Photocatalytic Synthesis of Ester Compounds
Photocatalysis is a process where light energy is used to accelerate a chemical reaction. Ethyl (2E)-4-methylpent-2-enoate can be involved in photocatalytic reactions to synthesize ester compounds. These ester compounds have applications in the production of fragrances, flavors, and polymers . The photocatalytic approach offers a green and efficient method for ester synthesis, reducing the need for harsh chemicals and high energy inputs.
Corrosion Inhibition
The structural analogs of ethyl (2E)-4-methylpent-2-enoate can be utilized as corrosion inhibitors. These inhibitors are essential in protecting metals and alloys from corrosive processes, which is vital in industrial applications such as pipeline transport and metal processing . The effectiveness of these inhibitors can be enhanced by incorporating the compound into their molecular structure.
Advancement of Organic Semiconductors
Organic semiconductors are a class of materials used in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Ethyl (2E)-4-methylpent-2-enoate derivatives can contribute to the development of organic semiconductors by improving their electronic properties . This application is crucial for the evolution of flexible and lightweight electronic devices.
Pharmaceutical Drug Development
The compound’s framework can be modified to produce various pharmacologically active molecules. For instance, it can be used to synthesize nonsteroidal anti-inflammatory drugs (NSAIDs) and local anesthetics. The flexibility of ethyl (2E)-4-methylpent-2-enoate in drug design allows for the optimization of drug properties such as potency, selectivity, and bioavailability .
Propriétés
IUPAC Name |
ethyl (E)-4-methylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h5-7H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDHNYOKGXAMOS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302925 | |
| Record name | Ethyl (2E)-4-methyl-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-4-methylpent-2-enoate | |
CAS RN |
15790-86-0, 2351-97-5 | |
| Record name | Ethyl (2E)-4-methyl-2-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E)-4-methyl-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (E)-4-methylpent-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pentenoic acid, 4-methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

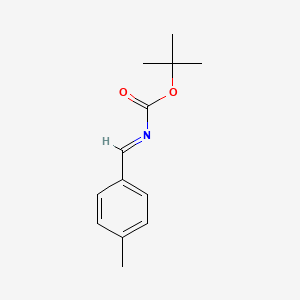

![2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran](/img/structure/B1310679.png)
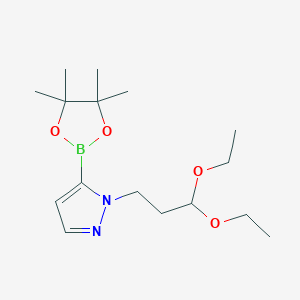
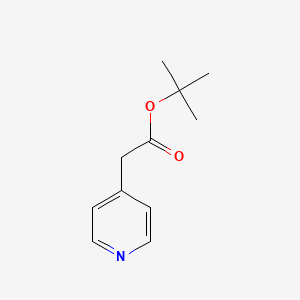

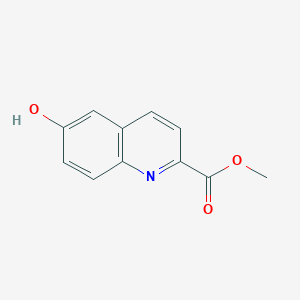
![4-[(4-methoxyphenyl)methoxy]butanoic Acid](/img/structure/B1310689.png)

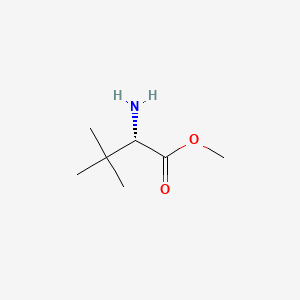

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

